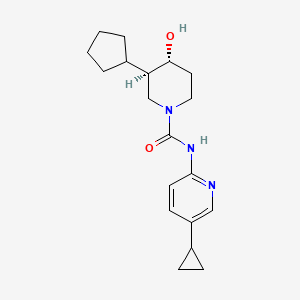![molecular formula C16H20N2O3 B7346894 (3R,4R)-4-methoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]oxan-3-amine](/img/structure/B7346894.png)
(3R,4R)-4-methoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]oxan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-4-methoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]oxan-3-amine is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the family of oxazolidinone derivatives, which have been shown to have a variety of biological activities.
Mecanismo De Acción
The mechanism of action of (3R,4R)-4-methoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]oxan-3-amine is not fully understood. However, studies have shown that this compound acts as an inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins play a key role in the inflammatory response, and their inhibition can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to reduce the activity of neutrophils, which play a key role in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3R,4R)-4-methoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]oxan-3-amine in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Additionally, this compound has been shown to have antibacterial and antifungal properties, which make it a potential candidate for the treatment of infectious diseases. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. Further studies are needed to fully elucidate the mechanism of action and potential side effects of this compound.
Direcciones Futuras
There are several future directions for the study of (3R,4R)-4-methoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]oxan-3-amine. One area of interest is the development of this compound as a therapeutic agent for the treatment of pain and inflammation-related diseases. Additionally, further studies are needed to fully elucidate the mechanism of action and potential side effects of this compound. Another area of interest is the development of this compound derivatives with improved pharmacological properties. Finally, the potential use of this compound as a diagnostic tool for the detection of infectious diseases warrants further investigation.
Métodos De Síntesis
The synthesis of (3R,4R)-4-methoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]oxan-3-amine involves the reaction of 4-methoxy-3-methylphenylacetic acid with 5-phenyl-1,2-oxazole-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting compound is then treated with hydrochloric acid to yield the final product. This method has been reported to have a high yield and purity.
Aplicaciones Científicas De Investigación
(3R,4R)-4-methoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]oxan-3-amine has been studied for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. Studies have shown that this compound has anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of pain and inflammation-related diseases. Additionally, this compound has been shown to have antibacterial and antifungal properties, which make it a potential candidate for the treatment of infectious diseases.
Propiedades
IUPAC Name |
(3R,4R)-4-methoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]oxan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-19-15-7-8-20-11-14(15)17-10-13-9-16(21-18-13)12-5-3-2-4-6-12/h2-6,9,14-15,17H,7-8,10-11H2,1H3/t14-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQYUKNPVOBPSN-HUUCEWRRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCOCC1NCC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCOC[C@H]1NCC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R)-N-[(2-butyl-1,3-thiazol-4-yl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-amine](/img/structure/B7346824.png)

![5-[[(4aS,8aS)-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]oxazin-1-yl]methyl]-3-methyl-1,3-benzoxazol-2-one](/img/structure/B7346846.png)
![(4aS,8aS)-1-[[2-(4-ethoxyphenyl)-1,3-oxazol-4-yl]methyl]-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]oxazine](/img/structure/B7346847.png)
![2-[(4aS,8aS)-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]oxazin-1-yl]-N-(5-chloro-2-fluorophenyl)acetamide](/img/structure/B7346859.png)
![2-[(4aS,8aS)-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]oxazin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B7346868.png)
![2-[(4aS,8aS)-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]oxazin-1-yl]-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B7346871.png)
![(4aS,8aS)-1-[(2-phenyltriazol-4-yl)methyl]-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]oxazine](/img/structure/B7346884.png)
![2-[(4aS,8aS)-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]oxazin-1-yl]-N-(3,5-difluorophenyl)acetamide](/img/structure/B7346888.png)
![(4aS,8aS)-1-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]oxazine](/img/structure/B7346896.png)
![(4aS,8aS)-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]oxazine](/img/structure/B7346904.png)
![(3R,4R)-N-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methoxyoxan-3-amine](/img/structure/B7346915.png)
![[(3R,4R)-4-[(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methylamino]-3,4-dihydro-2H-chromen-3-yl]methanol](/img/structure/B7346917.png)
![4-chloro-3-[[[(3R,4R)-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]amino]methyl]phenol](/img/structure/B7346923.png)